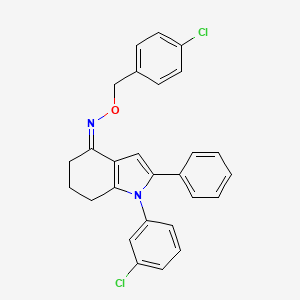
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C27H22Cl2N2O and its molecular weight is 461.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(4-chlorobenzyl)oxime (CAS No. 338979-03-6) is a complex organic compound notable for its diverse biological activities. Its molecular formula is C27H22Cl2N2O, with a molecular weight of 461.38 g/mol. The compound features a tetrahydroindole framework and oxime functionality, which contribute to its potential pharmacological effects.
Chemical Structure and Properties
The structure of this compound includes both chlorophenyl and oxime groups. These structural elements are crucial for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H22Cl2N2O |
| Molecular Weight | 461.38 g/mol |
| CAS Number | 338979-03-6 |
Biological Activities
Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:
1. Antibacterial Activity
Indole derivatives have shown promising antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
2. Antiviral Activity
These compounds have also been identified as having antiviral properties. Specific mechanisms of action are still under investigation.
3. Anti-inflammatory Activity
The compound is believed to possess anti-inflammatory effects which could be beneficial in treating inflammatory diseases.
4. Anticancer Potential
Indole derivatives have been studied for their potential in cancer treatment. The unique structure of this compound may enhance its efficacy against certain cancer types.
5. Anti-HIV Activity
Some studies indicate that indole derivatives can exhibit anti-HIV activity, suggesting potential therapeutic applications in HIV treatment.
6. Antioxidant Activity
The antioxidant properties of this compound may help in mitigating oxidative stress-related diseases.
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with various biological targets. Interaction studies focus on its binding affinity to receptors and enzymes involved in disease pathways.
Case Studies
Recent studies have explored the pharmacological effects of this compound:
- Study on Antibacterial Activity : A study demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a new antibacterial agent.
- Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cell lines, suggesting mechanisms that may lead to its use in cancer therapy.
- Anti-inflammatory Effects : Animal models have indicated reductions in inflammatory markers following treatment with this compound, supporting its potential use in inflammatory conditions.
Eigenschaften
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-2-phenyl-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N2O/c28-21-14-12-19(13-15-21)18-32-30-25-10-5-11-26-24(25)17-27(20-6-2-1-3-7-20)31(26)23-9-4-8-22(29)16-23/h1-4,6-9,12-17H,5,10-11,18H2/b30-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMXTJCKURBHM-JVCXMKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)/C(=N\OCC5=CC=C(C=C5)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














